molecular formula C26H22F3N7OS B12366635 Nampt activator-4

Nampt activator-4

Cat. No.: B12366635
M. Wt: 537.6 g/mol
InChI Key: PNEQDEPNUMZDMO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nampt activator-4 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has garnered significant attention due to its potential neuroprotective effects and its ability to boost intracellular levels of NAD, which is essential for various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nampt activator-4 involves several steps, including the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). This is followed by the production of NAD via nicotinamide mononucleotide adenylyltransferase (NMNAT). The optimization of the synthetic route revealed the critical role of specific residues in boosting NAMPT activity .

Industrial Production Methods

Industrial production of this compound typically involves high-throughput screening (HTS) of various compounds to identify potent activators. The identified compounds are then optimized for increased efficacy and stability. The production process includes the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to ensure proper formulation .

Chemical Reactions Analysis

Types of Reactions

Nampt activator-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can exhibit different levels of activity and stability. These derivatives are often tested for their efficacy in boosting NAD levels and their potential neuroprotective effects .

Scientific Research Applications

Nampt activator-4 has a wide range of scientific research applications, including:

Mechanism of Action

Nampt activator-4 exerts its effects by binding to the active site of NAMPT, thereby enhancing its enzymatic activity. This leads to an increase in the production of nicotinamide mononucleotide (NMN) and subsequently NAD. The compound’s mechanism of action involves the allosteric modulation of NAMPT, which boosts its affinity for substrates and stabilizes the enzyme in its active form .

Comparison with Similar Compounds

Nampt activator-4 is unique in its ability to effectively increase intracellular NAD levels and induce metabolic and transcriptional reprogramming. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on NAMPT activity.

Properties

Molecular Formula

C26H22F3N7OS

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-N-(1-benzothiophen-5-ylmethyl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-2-carboxamide

InChI

InChI=1S/C26H22F3N7OS/c27-26(28,29)18-2-4-19(5-3-18)36-13-20-23(34-36)32-15-33-24(20)35-9-8-30-21(14-35)25(37)31-12-16-1-6-22-17(11-16)7-10-38-22/h1-7,10-11,13,15,21,30H,8-9,12,14H2,(H,31,37)/t21-/m0/s1

InChI Key

PNEQDEPNUMZDMO-NRFANRHFSA-N

Isomeric SMILES

C1CN(C[C@H](N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

C1CN(CC(N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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